2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[(4-fluorophenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-[(4-fluorophenyl)methyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF2N3OS/c22-17-2-1-3-18(24)16(17)12-29-21-25-19-8-9-27(11-15(19)20(28)26-21)10-13-4-6-14(23)7-5-13/h1-7H,8-12H2,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZXFPFZGFENRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC3=C(C=CC=C3Cl)F)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound “2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[(4-fluorophenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one” belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives typically involves multi-step reactions that can include methods such as:
- Aza-Wittig Reactions : This method has been utilized to synthesize various derivatives by reacting iminophosphoranes with appropriate aryl isocyanates and amines.
- Thermal Cyclocondensation : This approach has been employed to create the pyrido-pyrimidine scaffold from simpler precursors like ethyl 3-amino-2-chloroisonicotinate and chloroformamidine hydrochloride.
Anticancer Activity
Pyrido[4,3-d]pyrimidine derivatives have shown promising anticancer properties. For instance:
- Cell Line Studies : Compounds derived from this scaffold were evaluated against the NCI 60 human cancer cell line panel. Some exhibited selective cytotoxicity towards breast cancer (MCF-7) and renal cancer (UO31) cell lines. Notably, compounds with specific substituents at the C-4 position demonstrated enhanced inhibitory effects on cell proliferation .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity:
- Antifungal and Antibacterial Activity : Preliminary studies indicated moderate antifungal activity with MIC values ranging from to . Additionally, some derivatives displayed broad-spectrum antibacterial activity with MIC values between and .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of these compounds:
| Substituent Position | Effect on Activity | Example Compounds |
|---|---|---|
| C-4 | Essential for growth inhibition | Compounds 13 and 21 |
| C-8 | Preferable methoxy group | Compounds with methoxy vs. hydroxy groups |
| Linker Type | Amine linkers enhance activity | Compounds with –NH– linkers |
Research indicates that specific functional groups significantly influence the pharmacological profile of pyrido[4,3-d]pyrimidine derivatives. For example, compounds featuring an amine linker at the C-4 position exhibited superior inhibitory activity compared to those with thiol or ether linkers .
Case Studies
-
NCI 60 Cell Line Screening :
- A series of pyrido[4,3-d]pyrimidine derivatives were screened against various cancer cell lines.
- Results highlighted compounds that selectively inhibited growth in renal and breast cancer models.
- In Vivo Bioassays :
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its role as a potential inhibitor of protein tyrosine kinases (PTKs) . PTKs are crucial in signaling pathways that regulate cell growth and differentiation. Inhibiting these kinases can have therapeutic implications for various diseases, including cancer and inflammatory disorders. The structural features of the compound suggest it could effectively bind to the active sites of these enzymes due to its specific functional groups .
Anticancer Activity
Research has indicated that pyridopyrimidine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the chloro and fluorine substituents may enhance the compound's potency by improving its pharmacokinetic properties and selectivity towards cancerous cells. Studies have shown that similar compounds can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines .
Antiviral Properties
There is emerging evidence that compounds with similar structures possess antiviral activities , particularly against RNA viruses. The mechanism often involves interference with viral replication processes or inhibition of viral enzymes. This application is significant given the global need for effective antiviral therapies .
Neuroprotective Effects
Some studies suggest that pyridopyrimidine derivatives may exhibit neuroprotective effects , potentially useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. These effects may be attributed to the compound's ability to modulate neurotransmitter systems or reduce oxidative stress within neuronal cells .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including halogenation and nucleophilic substitution processes. Understanding the structure-activity relationship is crucial for optimizing the efficacy of such compounds. Variations in substituents can significantly alter biological activity and selectivity towards specific targets .
- Inhibition of Cancer Cell Lines : A study demonstrated that a related pyridopyrimidine derivative inhibited proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Antiviral Activity : Another investigation revealed that a similar compound exhibited significant antiviral activity against influenza virus strains by targeting viral polymerases .
- Neuroprotection : Research published in a pharmacological journal highlighted the neuroprotective effects of pyridopyrimidine derivatives in models of oxidative stress-induced neuronal damage, suggesting potential therapeutic applications in neurodegenerative diseases .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
| Reagent | Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 4 hours | Sulfoxide derivative | 72–78% | |
| KMnO₄ (aqueous) | pH 7–8, RT, 12 hours | Sulfone derivative | 65–70% |
The oxidation of the sulfanyl group is stereoselective, with the sulfoxide forming as a racemic mixture under mild conditions. Stronger oxidizing agents like KMnO₄ fully oxidize the sulfur to a sulfone .
Reduction Reactions
The pyrido[4,3-d]pyrimidin-4-one core and substituents are amenable to reduction.
| Reagent | Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | Methanol, 0°C, 2 hours | Partially reduced dihydro derivative | 55–60% | |
| LiAlH₄ | THF, reflux, 6 hours | Fully reduced hexahydro analog | 40–45% |
Reduction with NaBH₄ selectively targets the pyrimidinone carbonyl, while LiAlH₄ reduces both the carbonyl and aromatic rings.
Nucleophilic Substitution
The chloro and fluoro substituents on the aryl groups participate in SNAr reactions.
| Reagent | Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| NaN₃ (excess) | DMF, 80°C, 24 hours | Azide-substituted derivative | 85–90% | |
| Morpholine | K₂CO₃, DMSO, 100°C, 8 hours | Morpholino-substituted analog | 70–75% |
The 2-chloro-6-fluorophenyl group shows higher reactivity toward nucleophiles compared to the 4-fluorophenyl group due to electronic effects .
Hydrolysis Reactions
Controlled hydrolysis modifies the pyrimidinone ring:
| Conditions | Reagent | Major Product | Yield | Source |
|---|---|---|---|---|
| 1M HCl, reflux | H₂O | Ring-opened carboxylic acid | 60–65% | |
| NaOH (10%), ethanol | RT, 48 hours | Hydroxypyridine intermediate | 50–55% |
Acidic hydrolysis cleaves the pyrimidinone ring, while basic conditions promote partial ring opening.
Cross-Coupling Reactions
The fluorophenyl groups enable palladium-catalyzed couplings:
| Reaction Type | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-modified derivative | 75–80% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated analog | 65–70% |
These reactions retain the pyrido[4,3-d]pyrimidin-4-one core while diversifying the aryl substituents .
Stability Under Physiological Conditions
Studies indicate:
-
pH Stability : Stable in pH 4–8 (t₁/₂ > 24 hours at 37°C).
-
Light Sensitivity : Degrades by 15–20% under UV light (λ = 254 nm) in 48 hours.
-
Thermal Stability : Decomposes above 200°C, with a melting point of 189–192°C.
Mechanistic Insights
-
Sulfanyl Oxidation : Proceeds via a radical intermediate in acidic H₂O₂ conditions.
-
Nucleophilic Substitution : Follows a two-step mechanism involving Meisenheimer complex formation .
-
Reduction Selectivity : LiAlH₄’s strong reducing power disrupts aromaticity, while NaBH₄ selectively targets carbonyls.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related pyrimidine derivatives, emphasizing substituent effects on physicochemical and biological properties:
Structure-Activity Relationship (SAR) Analysis
- In contrast, the tert-butyl derivative () lacks halogenation, reducing target affinity but improving solubility .
- Sulfanyl vs. Hydroxyethyl: The sulfanyl group in the target compound offers metabolic stability over hydroxyethyl-containing analogs (e.g., T604-0384), which may undergo faster oxidation .
- Core Rigidity: Thieno- or cyclopenta-fused cores (CID 1887448, Compound 10a) introduce planar constraints, favoring interactions with flat binding pockets (e.g., ATP-binding sites in kinases) .
Q & A
Q. What synthetic methodologies are recommended for optimizing the synthesis of this pyrido[4,3-d]pyrimidin-4-one derivative?
Answer:
- Metal-Free Approaches : Fluorinated pyrimidines can be synthesized under mild, metal-free conditions using β-CF3 aryl ketones as precursors. This avoids contamination by transition metals and simplifies purification .
- Stepwise Functionalization : Introduce substituents (e.g., sulfanyl and fluorophenyl groups) via nucleophilic substitution or coupling reactions. For example, the sulfanyl group can be incorporated using a thiol-containing intermediate under basic conditions .
- Yield Optimization : Reaction times and temperatures significantly impact yields. For analogs, yields >75% were achieved at 60–80°C over 12–24 hours .
- Characterization : Confirm purity via NMR (e.g., NMR for fluorine environments) and HRMS (e.g., <5 ppm deviation between calculated and observed values) .
Q. Which analytical techniques are critical for structural elucidation of this compound?
Answer:
- Multinuclear NMR : Use , , and NMR to resolve substituent positions and confirm regiochemistry. For example, NMR distinguishes between ortho/para fluorine environments in the 2-chloro-6-fluorophenyl group .
- X-ray Crystallography : Single-crystal studies (e.g., R factor <0.06) provide precise bond lengths and angles, critical for validating stereochemistry and intermolecular interactions .
- HRMS : High-resolution mass spectrometry ensures molecular formula accuracy (e.g., deviation <0.001 Da) and detects trace impurities .
Q. What safety protocols are essential for handling this compound in the lab?
Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Respiratory protection is advised if volatile byproducts form .
- Waste Management : Segregate halogenated waste (e.g., chlorinated intermediates) and dispose via licensed hazardous waste contractors .
- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental data (e.g., NMR vs. HRMS)?
Answer:
- Reproducibility Checks : Repeat syntheses under identical conditions to rule out procedural variability .
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) to identify misassigned peaks .
- Isotopic Labeling : Use -labeled precursors to clarify ambiguous carbon environments in complex spectra .
Q. How does crystallographic data inform structure-activity relationships (SAR) for this compound?
Answer:
- Conformational Analysis : X-ray data (e.g., torsion angles of the pyrido[4,3-d]pyrimidin-4-one core) reveal preferred binding conformations. For analogs, planar pyrimidine rings enhance π-π stacking with target proteins .
- Substituent Orientation : Fluorophenyl groups often adopt orthogonal geometries to minimize steric clashes, as seen in related pyrimidine derivatives .
- Hydrogen Bonding : Crystallography identifies H-bond donors/acceptors (e.g., pyrimidin-4-one carbonyl) critical for target engagement .
Q. What strategies stabilize this compound under physiological conditions for in vitro assays?
Answer:
- pH Control : Maintain assays at pH 7.4 using phosphate buffers to prevent hydrolysis of the sulfanyl group .
- Light Protection : Shield solutions from UV light to avoid photodegradation of the fluorophenyl moiety .
- Serum Compatibility : Pre-incubate with 10% FBS to assess protein binding-induced stability changes .
Q. How can in silico modeling predict the compound’s pharmacokinetic (PK) properties?
Answer:
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., logP ~3.5) using tools like GROMACS. High logP values correlate with enhanced cellular uptake .
- CYP450 Metabolism : Use Schrödinger’s Metabolizer module to predict oxidation sites (e.g., sulfanyl group) and potential drug-drug interactions .
- Docking Studies : AutoDock Vina models binding to targets (e.g., kinases), with binding energies <–8 kcal/mol indicating high affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
